Gallium;plutonium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Gallium-plutonium is an alloy of gallium and plutonium, primarily used in nuclear weapon pits where the fission chain reaction is initiated. This alloy was developed during the Manhattan Project. The addition of gallium stabilizes the delta phase of plutonium, making it more machinable and less susceptible to corrosion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of gallium-plutonium alloy involves alloying plutonium with a small amount of gallium. The preferred composition is 3.0–3.5 mol.% gallium. The alloying process is typically carried out at temperatures between 310–452°C at ambient pressure .

Industrial Production Methods

In industrial settings, the gallium-plutonium alloy is produced by casting. The molten alloy is poured into molds and allowed to solidify. This method is preferred because the molten state of the alloy is denser than its solid state, reducing the formation of bubbles and internal defects .

Chemical Reactions Analysis

Types of Reactions

Gallium-plutonium alloy undergoes several types of chemical reactions, including oxidation and phase transitions. The alloy is stable between -75 and 475°C, but it can undergo phase transitions at lower temperatures, leading to mechanical deformations .

Common Reagents and Conditions

The alloy reacts with oxygen to form plutonium dioxide and plutonium sesquioxide. These reactions typically occur at elevated temperatures and in the presence of oxygen .

Major Products

The major products formed from the oxidation of gallium-plutonium alloy are plutonium dioxide and plutonium sesquioxide .

Scientific Research Applications

Chemistry

In chemistry, gallium-plutonium alloy is studied for its unique phase stability and electronic properties. Researchers use it to understand the behavior of actinides and their alloys .

Biology and Medicine

While gallium itself has applications in medicine, particularly in cancer treatment and antimicrobial therapies, the gallium-plutonium alloy is not commonly used in biological or medical applications due to its radioactive nature .

Industry

In industry, the primary application of gallium-plutonium alloy is in the production of nuclear weapons. The alloy’s stability and machinability make it ideal for this purpose .

Mechanism of Action

The mechanism by which gallium stabilizes the delta phase of plutonium involves the even distribution of bonds between plutonium atoms. This increases the stability of the delta phase, making the alloy more ductile and less prone to phase transitions .

Comparison with Similar Compounds

Similar Compounds

Plutonium-aluminum alloy: Similar to gallium-plutonium, this alloy also stabilizes the delta phase of plutonium but is less effective in reducing corrosion.

Plutonium-cerium alloy: This alloy is used for similar purposes but has different phase stability characteristics.

Uniqueness

The gallium-plutonium alloy is unique due to its ability to stabilize the delta phase of plutonium over a wide temperature range, its low thermal expansion, and its low susceptibility to corrosion .

Properties

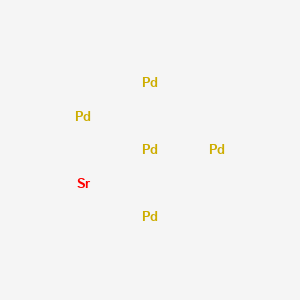

Molecular Formula |

GaPu |

|---|---|

Molecular Weight |

313.787 g/mol |

IUPAC Name |

gallium;plutonium |

InChI |

InChI=1S/Ga.Pu |

InChI Key |

WOHADDGOYLSINF-UHFFFAOYSA-N |

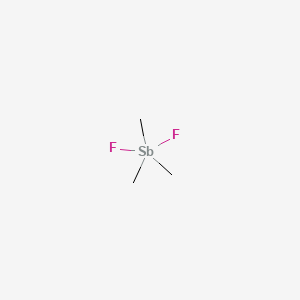

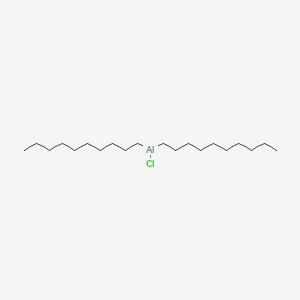

Canonical SMILES |

[Ga].[Pu] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.